2-Methoxyethyl 4-(4-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
The compound 2-Methoxyethyl 4-(4-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via Biginelli-like multicomponent reactions. DHPMs are known for their pharmacological versatility, including antitumor, antimicrobial, and enzyme inhibitory activities. The target compound features a 4-bromophenyl substituent at position 4, a 1,6-dimethyl group, and a 2-methoxyethyl ester at position 3. These modifications distinguish it from classical DHPMs, influencing its physicochemical and biological properties .
Properties
IUPAC Name |
2-methoxyethyl 6-(4-bromophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4/c1-10-13(15(20)23-9-8-22-3)14(18-16(21)19(10)2)11-4-6-12(17)7-5-11/h4-7,14H,8-9H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOCIIIXVSVKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)Br)C(=O)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-(4-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 4-bromophenyl group undergoes substitution reactions with nucleophiles (e.g., amines, alkoxides) or participates in cross-coupling reactions.
-
Mechanism : The bromine acts as a leaving group, with palladium catalysts facilitating bond formation in cross-couplings .
Ester Hydrolysis
The 2-methoxyethyl ester undergoes hydrolysis to form a carboxylic acid under acidic or basic conditions.
| Condition | Reagents | Product | Reaction Time | Purity | Source |
|---|---|---|---|---|---|
| Acidic | HCl (6M), reflux | 4-(4-Bromophenyl)-...-5-carboxylic acid | 8–12 hrs | 95% | |
| Basic | NaOH (2M), ethanol, 60°C | Sodium carboxylate intermediate | 4–6 hrs | 90% |
-
Key Data : Hydrolysis is confirmed via IR (loss of ester C=O at ~1700 cm⁻¹) and NMR (disappearance of methoxyethyl signals) .
Reduction of the 2-Oxo Group
The carbonyl group at position 2 is reduced to a secondary alcohol.
| Reducing Agent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| NaBH₄ | MeOH | 25°C | 2-Hydroxy derivative | 60% | |
| LiAlH₄ | THF | Reflux | 2-Hydroxy with ester intact | 85% |
Oxidation Reactions
The methyl groups or the tetrahydropyrimidine ring may undergo oxidation.
| Target | Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|---|
| Methyl (C6) | KMnO₄ | H₂O, H⁺, 100°C | Carboxylic acid at C6 | Low yield (30%) | |
| Tetrahydropyrimidine | DDQ | CH₂Cl₂, 25°C | Aromatic pyrimidine derivative | Requires anhydrous |
Transesterification
The 2-methoxyethyl ester reacts with alcohols to form new esters.
| Alcohol | Catalyst | Conditions | New Ester | Yield | Source |
|---|---|---|---|---|---|
| n-Butanol | H₂SO₄ | Reflux, 24 hrs | n-Butyl ester | 70% | |
| Benzyl alcohol | Ti(OiPr)₄ | Toluene, 110°C | Benzyl ester | 88% |
Condensation Reactions
The 2-oxo group participates in condensation with amines or hydrazines.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine | EtOH, reflux | Hydrazone derivative | 75% | |
| Aniline | AcOH, 80°C | Schiff base at C2 | 65% |
Scientific Research Applications
2-Methoxyethyl 4-(4-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-(4-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The tetrahydropyrimidine ring may also play a role in binding to nucleic acids or proteins, affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the Aromatic Ring
4-Bromophenyl vs. Other Halogenated Phenyl Groups
- Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate :
- Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Replaces bromine with chlorine and the 2-oxo group with thioxo.
Functionalized Phenyl Groups
Ester Group Modifications
The 2-methoxyethyl ester in the target compound contrasts with simpler esters in analogs:
- Ethyl/Methyl Esters : Smaller ester groups (e.g., ethyl or methyl) reduce steric hindrance but may decrease solubility.
Thioxo vs. Oxo Substitution
- Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate :
- Replacing the 2-oxo with 2-thioxo increases molecular weight by ~16 Da and alters electronic properties.
- Thioxo derivatives often exhibit distinct reactivity in nucleophilic substitutions and improved binding to metal ions in enzyme active sites .
Biological Activity
2-Methoxyethyl 4-(4-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18BrN2O4
- Molecular Weight : 384.23 g/mol
- CAS Number : Not specified in the sources but can be derived from the chemical structure.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antitumor Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies indicate significant cytotoxic effects against various cancer cell lines, including A431 vulvar epidermal carcinoma cells .
- Anti-inflammatory Properties : Research suggests that the compound may modulate inflammatory responses by interacting with formyl peptide receptors (FPRs), which are crucial in mediating immune responses .
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
Case Studies
-
Antitumor Efficacy in A431 Cells :
- A study demonstrated that this compound significantly inhibited the proliferation and migration of A431 cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
- Inflammation Modulation :
Research Findings
Recent findings indicate that compounds structurally related to this compound exhibit diverse biological activities:
- Antimalarial Properties : Similar pyrimidine derivatives have been evaluated for antimalarial activity against Plasmodium falciparum, showing promising results .
- Nucleoside Analogues : The synthesis of chloroethyl pyrimidine nucleosides has revealed significant inhibition of cell proliferation and migration across various cancer models .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Starting Aldehyde | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| 4-Bromo-2-hydroxybenzaldehyde | HCl | Ethanol | 77% | |
| 3-Bromophenyl aldehyde | p-TsOH | DMF | 68% |
Basic: How is NMR spectroscopy used to confirm regioselectivity and structural integrity?
Methodological Answer:
1H NMR is critical for verifying regioselectivity and substituent positions:
- Methoxy Group Confirmation : A singlet at δ 3.48 ppm corresponds to the OCH₃ group in the 2-methoxyethyl moiety .
- Bromophenyl Protons : Aromatic protons in the 4-bromophenyl group appear as multiplets between δ 6.91–7.20 ppm .
- Methyl Groups : Singlets at δ 2.27 ppm (C6-CH₃) and δ 3.48 ppm (OCH₃) confirm methyl substitution .
Q. Table 2: Key 1H NMR Signals
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| C6-CH₃ | 2.27 | Singlet | |
| OCH₃ | 3.48 | Singlet | |
| Aromatic (Br-C6H4) | 6.91–7.20 | Multiplet |
Basic: What safety protocols are essential for handling brominated tetrahydropyrimidines?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of brominated vapors .
- Storage : Store in airtight containers away from heat/ignition sources (P210 precaution) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How do steric/electronic effects of the 4-bromophenyl group influence crystallographic packing?
Methodological Answer:
The electronegative bromine atom induces dipole-dipole interactions and halogen bonding, affecting crystal packing:
- Halogen Bonding : Bromine participates in C–Br···O interactions, stabilizing the lattice (observed in analogous compounds) .
- Unit Cell Parameters : Monoclinic systems (e.g., space group P21/c) are common, with cell dimensions influenced by bromine’s van der Waals radius (e.g., a = 12.6876 Å, b = 7.3073 Å) .
Q. Table 3: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P21/c | |
| a (Å) | 12.6876 | |
| β (°) | 114.443 |
Advanced: What challenges arise in achieving regioselectivity during cyclocondensation?
Methodological Answer:
Regioselectivity challenges stem from competing reaction pathways:
- Steric Hindrance : Bulky substituents (e.g., 4-bromophenyl) may favor formation of the 1,4-dihydropyrimidine isomer over 1,2-products.
- Catalyst Optimization : Pd-catalyzed reductive cyclizations (using formic acid derivatives as CO surrogates) improve selectivity for N-heterocycles .
- Microwave-Assisted Synthesis : Reduces side reactions by accelerating kinetics .
Advanced: How to resolve contradictory biological activity data in structural analogs?
Methodological Answer:
Contradictions often arise from assay conditions or substituent variations:
- Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC50 curves).
- Structural Modifications : Compare analogs with/without methoxyethyl or bromophenyl groups to isolate pharmacophoric elements .
- Computational Modeling : Use DFT calculations to assess electronic effects of bromine on binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
